3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h4,8-11,13-15H,1-3,5-7,12H2,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWWVPUFKLSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrimidinylsulfamoyl intermediate: This step involves the reaction of pyrimidine with sulfonamide under specific conditions to form the pyrimidinylsulfamoyl group.
Attachment of the phenylpropanamide moiety: The phenylpropanamide group is introduced through a series of reactions involving the coupling of the intermediate with a suitable phenylpropanamide precursor.
Cyclohexyl group addition:
Chemical Reactions Analysis
3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Given its structural similarities to known sulfonamide antibiotics, 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide may exhibit antimicrobial properties. Research could focus on evaluating its effectiveness against various bacterial strains and its potential role in developing new antimicrobial agents.
Antifungal Activity
The compound's potential antifungal activity warrants investigation. Preliminary studies could assess its efficacy against common fungal pathogens, contributing to the development of novel antifungal therapies.
Anti-inflammatory and Analgesic Properties
The pharmacological screening of this compound may reveal anti-inflammatory and analgesic effects. Studies could explore its mechanism of action in modulating inflammatory pathways or pain responses, which would be valuable in therapeutic contexts.
Antitumor Activity
Research into the antitumor potential of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide could provide insights into its effects on cancer cell lines. Investigating its ability to inhibit tumor growth or induce apoptosis may lead to new cancer treatment strategies.
Interaction Studies
To fully understand the therapeutic potential of this compound, detailed interaction studies are essential. These may include:
- Binding Affinity Studies : Assessing how well the compound binds to specific biological targets such as enzymes or receptors involved in disease processes.
- In Vitro Assays : Evaluating pharmacodynamics and pharmacokinetics to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
Such studies will elucidate the mechanism of action and guide future research directions for this compound.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as signal transduction, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chlorinated Analog: 3-Chloro-N-[4-(Pyrimidin-2-ylsulfamoyl)Phenyl]Propanamide
- Key Differences : Chlorine replaces the cyclohexyl group.
- Properties :
- Implications: The electronegative chlorine may increase reactivity but reduce metabolic stability compared to the cyclohexyl variant.
Hydroxamic Acid Derivatives
- Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in ).
- Key Differences : Hydroxy group on the propanamide nitrogen; 4-chlorophenyl instead of pyrimidinylsulfamoyl.
- Implications : The hydroxy group enables metal chelation (critical for histone deacetylase inhibition), while the chlorophenyl group lacks the hydrogen-bonding capacity of pyrimidine .
Dopamine D2 Receptor Ligands
- Example : SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide).
- Key Differences : Piperazine and methoxyphenyl groups replace the cyclohexyl and pyrimidinylsulfamoyl moieties.
- Implications : The piperazine ring enhances solubility and receptor affinity (Ki < 10 nM for D4R), whereas the target compound’s pyrimidine may favor interactions with kinases or bromodomains .
Bromodomain Inhibitors
- Example: 3-Cyclohexyl-N-{3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)-5-[(thiophen-2-ylsulfonyl)amino]phenyl}propanamide ().
- Key Differences : Thiazole and thiophene sulfonyl groups replace the pyrimidinylsulfamoyl.
- Implications : The thiazole-thiophene system engages in π-π stacking with bromodomains (IC₅₀ ~ 100 nM), while the pyrimidine in the target compound may offer distinct binding modes .
Structural and Functional Data Table
Critical Analysis of Structural Modifications
- Cyclohexyl vs. Chlorine’s electronegativity may enhance polar interactions .
- Pyrimidine vs. Thiazole/Thiophene : Pyrimidine’s dual nitrogen atoms enable stronger hydrogen bonding, while thiophene’s sulfur participates in hydrophobic interactions .
- Sulfamoyl Linkage vs. Piperazine : Sulfamoyl groups improve metabolic stability compared to piperazine, which may undergo oxidative degradation .
Biological Activity
3-Cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a cyclohexyl group, a pyrimidine moiety, and a sulfonamide functional group, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 388.49 g/mol
- IUPAC Name : 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
The biological activity of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biological processes such as:
- Signal Transduction : Modulating pathways that control cell communication.
- Cell Proliferation : Influencing the growth and division of cells.
- Apoptosis : Inducing programmed cell death in abnormal cells.
Anticancer Activity
Research indicates that compounds similar to 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine structures can inhibit cancer cell growth across various lines:
- Cell Lines Tested : SiHa (cervical), A549 (lung), MCF-7 (breast), and Colo-205 (colon).
- IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. Compounds derived from pyrimidines have demonstrated IC50 values lower than those of established chemotherapeutics like etoposide .
Antimicrobial Activity
The sulfonamide nature of this compound suggests potential antibacterial properties. Studies have evaluated its effectiveness against several microbial strains:
- Tested Strains : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. faecalis, and C. albicans.
- Findings : Preliminary results indicate promising antimicrobial activity, warranting further investigation into its efficacy and mechanism .
Anti-inflammatory Effects
Given the structure of 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide, it is hypothesized to exhibit anti-inflammatory properties:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Direction : Ongoing studies aim to quantify these effects and explore potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study Example
In a recent study, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. The results indicated that compounds with structural similarities to 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics, emphasizing the need for further exploration into this compound's therapeutic potential .
Q & A
Q. Table 1. Optimization Parameters from Analogous Syntheses
| Parameter | (Pyrazolo-pyrimidine) | (Phenylcarbamoyl) |
|---|---|---|
| Catalyst | Pd/C (10%) | Na₂CO₃ |
| Solvent | DMF | CH₂Cl₂ |
| Reaction Time | 24 h | 24 h |
| Yield | 37% | 86–98% |
Recommendation : Iterative testing of solvent-catalyst combinations (e.g., DMF with Pd/C vs. CH₂Cl₂ with Na₂CO₃) can enhance yields for the target compound.
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl, propanamide, and pyrimidine moieties (e.g., δ ~7.5–8.5 ppm for pyrimidinyl protons) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M-H]⁻ ion matching theoretical mass) .
- Infrared Spectroscopy : IR peaks for amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with RCSB PDB analogs .
(Advanced) How can computational modeling predict the compound’s interaction with kinase targets?
Methodological Answer:
Integrate quantum mechanics and molecular dynamics:
Docking : Use AutoDock Vina with kinase crystal structures (e.g., from RCSB PDB ) to identify binding poses.
Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, accounting for solvation and entropy .
Validation : Correlate computational results with experimental kinase inhibition assays (e.g., IC₅₀ values from enzymatic studies) .
Q. Example Workflow :
- Input : Optimize compound geometry via DFT (B3LYP/6-31G*).
- Output : Docking scores and hydrogen-bonding interactions with kinase active sites.
(Advanced) How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>98% via HPLC) before biological testing .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Target Selectivity : Use chemoproteomics (e.g., affinity chromatography with compound-functionalized beads) to identify off-target interactions .
Case Study : If one study reports IC₅₀ = 50 nM and another 500 nM, re-test under uniform conditions (pH, temperature, cell line) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity).
(Basic) What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance dissolution .
- Lipid Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amide or sulfonamide positions .
(Advanced) How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Systematic Substitution : Modify cyclohexyl (e.g., replace with adamantyl) or pyrimidinyl (e.g., add electron-withdrawing groups) and test activity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. Table 2. Example SAR Modifications
| Derivative | Modification | Biological Impact (Hypothetical) |
|---|---|---|
| Cyclohexyl → Adamantyl | Increased hydrophobicity | Enhanced membrane permeability |
| Pyrimidine → Triazine | Altered H-bonding | Reduced kinase affinity |
(Basic) What protocols assess chemical stability under storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
(Advanced) How can chemoproteomics identify off-target interactions?
Methodological Answer:
Probe Synthesis : Functionalize the compound with a biotin tag or alkyne handle for click chemistry .
Pull-Down Assays : Incubate with cell lysates, capture target proteins on streptavidin beads, and identify via LC-MS/MS .
Data Integration : Compare enriched proteins with kinase databases and validate via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
